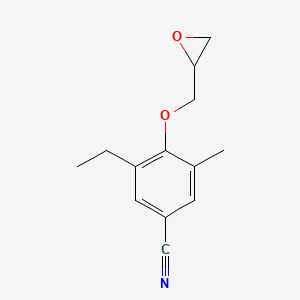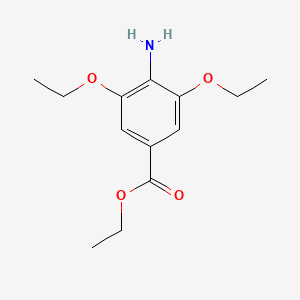
4-Amino-3,5-diethoxybenzoic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-3,5-diethoxybenzoic acid ethyl ester is an organic compound that belongs to the class of benzoic acid derivatives. This compound is characterized by the presence of amino and ethoxy groups attached to the benzene ring, along with an ester functional group. It is used in various chemical and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3,5-diethoxybenzoic acid ethyl ester typically involves the esterification of 4-Amino-3,5-diethoxy-benzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form. Common catalysts used in this process include sulfuric acid or hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and catalyst concentration, leading to a high-purity product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed:
Oxidation: Quinones, carboxylic acids.
Reduction: Amino derivatives.
Substitution: Substituted benzoic acid esters.
Aplicaciones Científicas De Investigación
4-Amino-3,5-diethoxybenzoic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 4-Amino-3,5-diethoxybenzoic acid ethyl ester involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can then interact with various enzymes and receptors in biological systems.
Comparación Con Compuestos Similares
- 4-Amino-3,5-dimethoxy-benzoic acid ethyl ester
- 4-Amino-3,5-diethoxy-benzoic acid methyl ester
- 4-Amino-3,5-dipropoxy-benzoic acid ethyl ester
Comparison: 4-Amino-3,5-diethoxybenzoic acid ethyl ester is unique due to the presence of ethoxy groups, which influence its solubility and reactivity compared to similar compounds with different alkoxy groups. The ethoxy groups provide a balance between hydrophilicity and lipophilicity, making it suitable for various applications in both aqueous and organic environments.
Propiedades
Fórmula molecular |
C13H19NO4 |
|---|---|
Peso molecular |
253.29 g/mol |
Nombre IUPAC |
ethyl 4-amino-3,5-diethoxybenzoate |
InChI |
InChI=1S/C13H19NO4/c1-4-16-10-7-9(13(15)18-6-3)8-11(12(10)14)17-5-2/h7-8H,4-6,14H2,1-3H3 |
Clave InChI |
BGNFNUXEBYGZAM-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=CC(=C1N)OCC)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


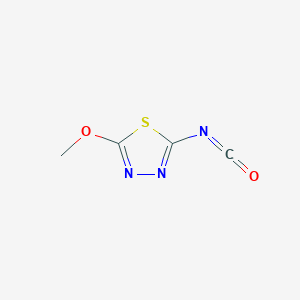


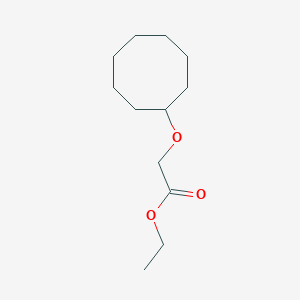

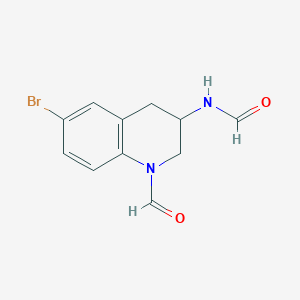
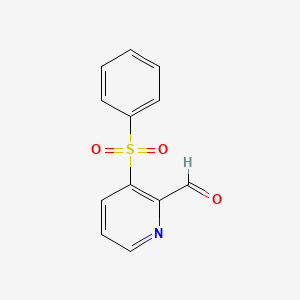
![Methyl 3-[(isopropylamino)methyl]benzoate](/img/structure/B8416333.png)

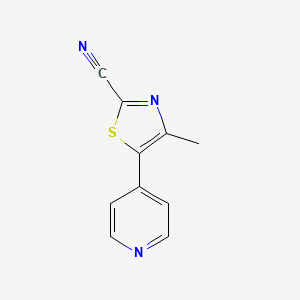
![5-Cyano-2-methylthiazolo[5,4-b]pyridine](/img/structure/B8416357.png)
![3,4-Dihydro-3-oxo-2H-pyrido[3,2-b]-1,4-oxazin-2-carboxylic acid ethyl ester](/img/structure/B8416359.png)
![Spiro[benzo[c]thiophene-1(3H),4'-piperidine]-2-oxide](/img/structure/B8416364.png)
